3-(3,4-Dimethylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one
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Overview
Description
3-(3,4-Dimethylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the furan-2-ylmethylsulfonyl group.
Aromatic Substitution: The 3,4-dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Final Assembly: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic and heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that influence cellular signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one
- 3-(3,4-Dimethylphenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 3-(3,4-Dimethylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one is unique due to the presence of the furan-2-ylmethylsulfonyl group. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-16-5-6-18(14-17(16)2)7-8-21(23)22-11-9-20(10-12-22)27(24,25)15-19-4-3-13-26-19/h3-6,13-14,20H,7-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEKZVSOFGLHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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